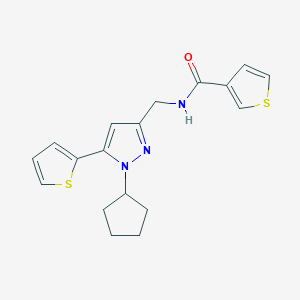

N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)thiophene-3-carboxamide

Description

This compound features a pyrazole core substituted with a cyclopentyl group at the 1-position and a thiophen-2-yl moiety at the 5-position. A thiophene-3-carboxamide group is attached via a methylene linker to the pyrazole’s 3-position.

Properties

IUPAC Name |

N-[(1-cyclopentyl-5-thiophen-2-ylpyrazol-3-yl)methyl]thiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3OS2/c22-18(13-7-9-23-12-13)19-11-14-10-16(17-6-3-8-24-17)21(20-14)15-4-1-2-5-15/h3,6-10,12,15H,1-2,4-5,11H2,(H,19,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCKGAXIOVPBKJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C(=CC(=N2)CNC(=O)C3=CSC=C3)C4=CC=CS4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)thiophene-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the formation of the pyrazole ring through the reaction of a hydrazine derivative with a 1,3-diketone. The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid and a halogenated pyrazole intermediate. The final step involves the formation of the carboxamide group through the reaction of the amine with a carboxylic acid derivative under appropriate conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, which can improve reaction efficiency and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and the use of less hazardous reagents, would be considered to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)thiophene-3-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carboxamide group can be reduced to an amine.

Substitution: Electrophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for bromination.

Major Products

Oxidation: Thiophene sulfoxides or sulfones.

Reduction: Corresponding amines.

Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)thiophene-3-carboxamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe in biological assays due to its unique structural features.

Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of inflammatory diseases and cancer.

Industry: Utilized in the development of advanced materials, such as organic semiconductors and conductive polymers.

Mechanism of Action

The mechanism of action of N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)thiophene-3-carboxamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The pyrazole and thiophene rings can facilitate binding to these targets through π-π interactions and hydrogen bonding. The carboxamide group can also participate in hydrogen bonding, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution at the Pyrazole Core

- N-((1-Cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)-2-fluorobenzamide (): Replaces the thiophene-3-carboxamide with a 2-fluorobenzamide group. The benzamide’s planar structure may also alter binding affinity in hydrophobic pockets .

5-[4-(2,3-Dichlorophenyl)piperazin-1-yl]-N-[5-(thiophen-2-yl)-1H-pyrazol-3-yl]pentanamide ():

Features a pentanamide spacer linked to a piperazine ring substituted with a dichlorophenyl group. The elongated chain and bulky dichlorophenyl group likely increase steric hindrance, reducing membrane permeability compared to the target compound’s compact cyclopentyl-thiophene system .

Amide Substituent Variations

- (R)-5-(Azetidin-3-ylamino)-N-(1-(3-(5-(cyclopentanecarboxamidomethyl)thiophen-2-yl)phenyl)ethyl)-2-methylbenzamide (32) (): Shares a cyclopentane-carboxamide group but incorporates a benzamide with an azetidine-amino moiety. The azetidine ring’s rigidity and basic nitrogen may improve solubility and target engagement, whereas the 2-methylbenzamide could enhance lipophilicity .

- GSK2830371 (): Contains a thiophene-2-carboxamide group and cyclopentylmethyl/cyclopropylamino substituents. The thiophene-2-carboxamide’s orientation may favor different hydrogen-bonding interactions compared to the thiophene-3-carboxamide in the target compound. The cyclopropane group’s strain could influence conformational stability .

Regioisomeric and Protecting Group Effects

- N-[1-(Tetrahydro-2H-pyran-2-yl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl]acetamide (86a) and N-[1-(Tetrahydro-2H-pyran-2-yl)-5-(thiophen-2-yl)-1H-pyrazol-3-yl]acetamide (86b) ():

These regioisomers differ in thiophene and acetamide positions on the pyrazole ring. The tetrahydro-2H-pyran (THP) protecting group improves synthetic yield but may reduce bioavailability due to increased hydrophobicity. Regioisomerism significantly impacts binding, as seen in the isolation of distinct isomers .

Structural and Functional Data Comparison

Research Findings and Implications

- Bioactivity : Compounds in demonstrated antiviral activity against SARS-CoV-2 PLpro, with substituents like azetidine and cyclopentane enhancing potency. The target compound’s thiophene-3-carboxamide may similarly engage protease active sites via sulfur interactions .

- Synthetic Accessibility : The target compound’s lack of complex protecting groups (e.g., THP in ) simplifies synthesis compared to analogs requiring regioselective steps .

- Drug-Likeness : The cyclopentyl group in the target compound balances lipophilicity and metabolic stability, whereas bulkier groups (e.g., dichlorophenyl in ) may hinder absorption .

Biological Activity

N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)thiophene-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its structure, biological activity, and relevant research findings.

Structural Overview

The compound features a pyrazole ring substituted with a cyclopentyl group and a thiophene ring , linked to a thiophene-3-carboxamide moiety. The unique combination of these functional groups may contribute to its biological properties.

| Compound Name | Molecular Formula | Molecular Weight | Key Features |

|---|---|---|---|

| N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)thiophene-3-carboxamide | C20H22N4OS2 | 398.55 g/mol | Contains pyrazole, cyclopentyl, and thiophene structures |

In Vitro Studies

Preliminary studies indicate that compounds with similar structures exhibit significant biological activities, particularly in modulating inflammation and pain pathways. The presence of the thiophene and pyrazole rings suggests potential interactions with various molecular targets, including enzymes and receptors involved in inflammatory responses.

The compound may function as a positive allosteric modulator for certain receptors, influencing neurotransmitter systems. For instance, related compounds have shown promise in treating neuropsychiatric conditions by modulating glutamate receptors. The structural features of N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)thiophene-3-carboxamide may enhance its pharmacokinetic properties, making it a candidate for further exploration in drug development.

Case Studies and Research Findings

- Anti-inflammatory Potential : Research has indicated that similar compounds can inhibit prostaglandin synthesis and reduce bone resorption in murine models, suggesting anti-inflammatory properties . The IC50 values reported for related compounds are significantly low, indicating high potency.

- Neuroprotective Effects : Studies on related pyrazole derivatives have demonstrated their ability to improve cognitive functions in rodent models through mechanisms involving MAO-B inhibition and synaptic plasticity enhancement . This suggests that N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)thiophene-3-carboxamide may also possess neuroprotective effects.

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents can significantly affect the pharmacological profile:

| Compound | Unique Features | Biological Activity |

|---|---|---|

| N-(4-fluorophenyl)-N'-(pyrazol-3-yloxy)-urea | Urea linkage instead of carboxamide | Different pharmacological profile |

| N-(5-methylpyrazol-3-yloxy)-N'-(4-methoxyphenyl)urea | Methoxy substitution | Variations influence solubility and activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.